Lipophilicity Advantage Over 7-Amine Regioisomer
The 3-amine regioisomer (CAS 1507681-94-8) has a computed XLogP3-AA of 0, a value squarely within the optimal range for balanced permeability and solubility [1]. In contrast, the 7-amine regioisomer (CAS 185796-64-9) exhibits a substantially lower LogP of –1.57, indicating markedly higher hydrophilicity that can impede passive transcellular diffusion . The ΔLogP of 1.57 units translates to a theoretical ~37‑fold difference in octanol/water partition coefficient, with direct implications for blood–brain barrier penetration and cellular uptake in whole-cell assays.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 (PubChem computed property) |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine (CAS 185796-64-9): LogP = –1.57 (Chemsrc computed property) |
| Quantified Difference | ΔLogP = 1.57 units (≈ 37‑fold difference in P) |
| Conditions | Computed physicochemical properties; not measured under identical experimental conditions |
Why This Matters
For scientists procuring a building block for CNS‑penetrant library synthesis, the 3‑amine’s neutral lipophilicity avoids the need for additional lipophilic masking that would be required with the excessively polar 7‑amine.
- [1] PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine; CID 98760204. https://pubchem.ncbi.nlm.nih.gov/compound/6_7-Dihydro-5H-pyrrolo_1_2-a_imidazol-3-amine (accessed 2026). View Source
